

Application Notes and Protocols for (S)-Ethyl 2-(tosyloxy)propanoate in Synthesis

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Compound of Interest		
Compound Name:	(S)-Ethyl 2-(tosyloxy)propanoate	
Cat. No.:	B1337916	Get Quote

(S)-Ethyl 2-(tosyloxy)propanoate is a versatile chiral building block extensively utilized in asymmetric synthesis. While not typically employed directly as a catalyst, its significance lies in its role as a precursor for the synthesis of chiral ligands and other complex chiral molecules, which are subsequently used in catalytic processes. Its primary function is to introduce a stereochemically defined propanoate unit into a target molecule. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with inversion of configuration at the chiral center.

These application notes provide a detailed overview of its use in the synthesis of a chiral calix[1]arene derivative, a class of molecules with significant potential in host-guest chemistry and as ligands in catalysis.

Application: Synthesis of Chiral Bis(lactate) p-tert-butylcalix[1]arene

(S)-Ethyl 2-(tosyloxy)propanoate serves as the key chiral electrophile in the diastereoselective synthesis of a chiral bis(lactate) derivative of p-tert-butylcalix[1]arene. This reaction proceeds via a nucleophilic substitution where the phenoxide ions of the calixarene attack the chiral center of the tosylate, leading to an inversion of stereochemistry. The resulting calixarene derivative possesses two chiral lactate units, rendering the entire macrocycle chiral.

Table 1: Summary of Reactants and Product for the Synthesis of Chiral Bis(lactate) p-tert-butylcalix[1]arene



Reactant/Product	Structure	Role/Description
(S)-Ethyl 2- (tosyloxy)propanoate	C12H16O5S	Chiral electrophile
p-tert-butylcalix[1]arene	C44H56O4	Nucleophilic macrocycle
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	Base
Acetone	C ₃ H ₆ O	Solvent
Chiral Bis(lactate) p-tert- butylcalix[1]arene	C56H76O8	Chiral macrocyclic product

Experimental Protocol: Synthesis of Chiral Bis(lactate) p-tert-butylcalix[1]arene

This protocol details the synthesis of a chiral bis(lactate) p-tert-butylcalix[1]arene derivative using **(S)-Ethyl 2-(tosyloxy)propanoate**.

Materials:

- (S)-Ethyl 2-(tosyloxy)propanoate
- p-tert-butylcalix[1]arene
- Anhydrous Potassium Carbonate (K₂CO₃)
- Anhydrous Acetone
- · Round-bottom flask
- Reflux condenser
- · Magnetic stirrer
- Standard glassware for workup and purification
- Silica gel for column chromatography



• Solvents for chromatography (e.g., hexane, ethyl acetate)

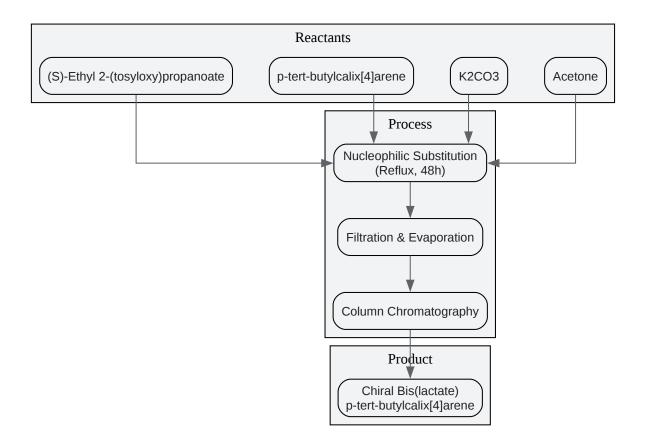
Procedure:

- Reaction Setup: To a solution of p-tert-butylcalix[1]arene in anhydrous acetone, add an
 excess of anhydrous potassium carbonate.
- Addition of Chiral Reagent: Add a solution of (S)-Ethyl 2-(tosyloxy)propanoate in anhydrous acetone to the stirred suspension.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring for 48 hours.
- Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts.
 Evaporate the solvent from the filtrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure chiral bis(lactate) p-tert-butylcalix[1]arene.
- Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Visualizations

Diagram 1: Synthetic Workflow

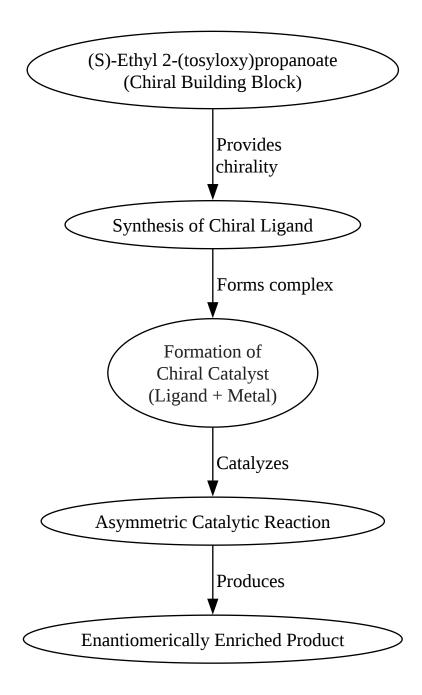




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Caption: Synthetic workflow for the preparation of a chiral calixarene derivative.





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References



- 1. Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes [mdpi.com]
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